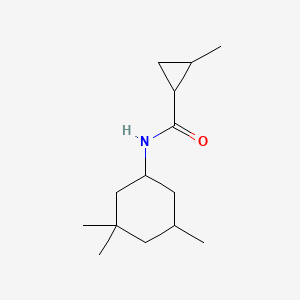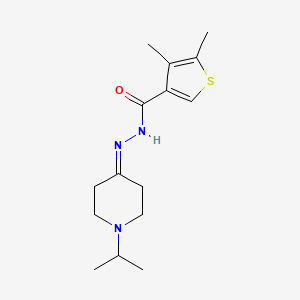
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of various receptors in the brain, including the dopamine and serotonin receptors. This compound has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. This compound has also been shown to improve memory and learning in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable source for research. However, one of the limitations of using this compound is its high cost, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also shown potential as a ligand for various receptors, which may lead to the development of new drugs with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
In conclusion, 2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has shown various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are numerous and exciting. Further studies are needed to fully understand the potential of this compound and its applications in various fields of research.
Aplicaciones Científicas De Investigación
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has shown potential applications in scientific research. It has been used as a ligand in various studies to investigate the binding affinity and selectivity of different receptors. This compound has also been used in studies related to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-9-5-11(8-14(3,4)7-9)15-13(16)12-6-10(12)2/h9-12H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNCEEAFXADKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263745.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263758.png)

![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263769.png)
![4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4263775.png)
![3-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263781.png)
![2-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263783.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263785.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263793.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
